2,2-Difluoro-1-(pyridin-4-yl)ethyl diethyl phosphate
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Overview
Description
2,2-Difluoro-1-(pyridin-4-yl)ethyl diethyl phosphate is an organophosphorus compound characterized by the presence of a pyridine ring substituted with a difluoroethyl group and diethyl phosphate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(pyridin-4-yl)ethyl diethyl phosphate typically involves the reaction of 2,2-difluoro-1-pyridin-4-ylethanol with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The general reaction scheme is as follows:
2,2-Difluoro-1-pyridin-4-ylethanol+Diethyl phosphorochloridateTriethylamine(2,2-Difluoro-1-pyridin-4-ylethyl) diethyl phosphate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-1-(pyridin-4-yl)ethyl diethyl phosphate can undergo various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The phosphate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphoric acid derivative.
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the phosphate ester.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Diethyl phosphate and the corresponding alcohol.
Oxidation: Phosphoric acid derivatives.
Scientific Research Applications
2,2-Difluoro-1-(pyridin-4-yl)ethyl diethyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(pyridin-4-yl)ethyl diethyl phosphate involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity for its target, while the phosphate ester can participate in phosphorylation reactions, modulating the activity of the target molecule.
Comparison with Similar Compounds
2,2-Difluoroethyl diethyl phosphate: Lacks the pyridine ring, making it less versatile in biological applications.
1-(Pyridin-4-yl)ethyl diethyl phosphate: Lacks the difluoroethyl group, resulting in different chemical properties and reactivity.
2,2-Difluoro-1-(pyridin-3-yl)ethyl diethyl phosphate: Similar structure but with the pyridine ring substituted at a different position, affecting its binding and reactivity.
Uniqueness: 2,2-Difluoro-1-(pyridin-4-yl)ethyl diethyl phosphate is unique due to the combination of the difluoroethyl group and the pyridine ring, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
(2,2-difluoro-1-pyridin-4-ylethyl) diethyl phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2NO4P/c1-3-16-19(15,17-4-2)18-10(11(12)13)9-5-7-14-8-6-9/h5-8,10-11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKFVDDOKMOWTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(C1=CC=NC=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2NO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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